Ozagrel sodium is a synthetic compound classified as a thromboxane A2 synthase inhibitor [, , , , , ]. It is primarily used in scientific research to investigate the role of thromboxane A2 in various biological processes and disease models [, , , , ]. Thromboxane A2 is a lipid mediator involved in platelet aggregation, vasoconstriction, and inflammation. By inhibiting its synthesis, Ozagrel sodium provides a valuable tool for studying these processes.
Ozagrel sodium is derived from the modification of natural compounds through synthetic processes. Its classification falls under the category of thromboxane A2 inhibitors, which are crucial in managing cardiovascular diseases by preventing platelet aggregation and promoting vasodilation.
The synthesis of ozagrel sodium involves several chemical reactions, primarily utilizing acetonitrile as a solvent and azodiisobutyronitrile as an initiator. The process includes:
Ozagrel sodium has a complex molecular structure characterized by its specific functional groups that facilitate its pharmacological action. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The three-dimensional conformation of ozagrel sodium allows for optimal binding to its target enzymes, enhancing its efficacy as a thromboxane A2 synthesis inhibitor.
Ozagrel sodium participates in several chemical reactions that are pivotal for its therapeutic effects:
The mechanism by which ozagrel sodium exerts its effects involves:
Ozagrel sodium has several important applications in medicine:
Ozagrel sodium, chemically designated as sodium (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoate, emerged from systematic pharmacological research targeting thromboxane-mediated pathologies. Its development represents a focused effort to create selective inhibitors of thromboxane A2 synthase, an enzyme crucially involved in platelet aggregation and vasoconstriction. The compound was first synthesized and developed in Japan during the 1980s, with pioneering clinical trials demonstrating its efficacy in improving neurological outcomes following acute ischemic stroke and managing bronchial asthma [1].
Japan's Ministry of Health and Welfare granted formal approval for ozagrel sodium in 1992, marking it as the first commercially available thromboxane A2 synthase inhibitor worldwide. Initial approvals covered two distinct therapeutic domains: (1) improvement of motor deficits following thrombotic cerebral infarction, and (2) treatment of bronchial asthma [1] [4]. This dual approval reflected the compound's dual pathophysiological actions—inhibiting platelet aggregation in cerebrovascular disease and counteracting bronchoconstriction in respiratory disorders. Subsequent approvals expanded its indications, particularly within Asian markets. By 2000, ozagrel sodium had gained approval in South Korea for acute ischemic stroke management, while India approved it significantly later (circa 2014) specifically for preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage [4] [7].
Table 1: Historical Milestones in Ozagrel Sodium Development and Approval
Year | Event | Region | Significance |
---|---|---|---|
1980s | Initial synthesis and preclinical studies | Japan | Identification as selective thromboxane A2 synthase inhibitor |
1992 | First regulatory approval | Japan | Approved for cerebral thrombosis and bronchial asthma |
1993 | Publication of pivotal clinical trial | Japan | Demonstrated efficacy in acute stroke [1] |
2000 | Market authorization expansion | South Korea | Approved for acute ischemic stroke management |
2014 | Introduction in clinical practice | India | Adopted for subarachnoid hemorrhage management [7] |
2021 | New formulation patents filed | Multinational | Extended-release formulations and combination therapies [4] |
Ozagrel sodium exerts its primary pharmacological action through potent and selective inhibition of thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 into thromboxane A2. This biochemical mechanism fundamentally distinguishes ozagrel from cyclooxygenase inhibitors (e.g., aspirin) that block upstream prostaglandin production. By specifically targeting thromboxane A2 synthesis, ozagrel achieves three interconnected physiological effects: (1) reduction of thromboxane A2-mediated platelet aggregation and vasoconstriction, (2) shunting of accumulated prostaglandin H2 toward alternative prostaglandin pathways, and (3) increased production of prostacyclin and prostaglandin E2—eicosanoids with vasodilatory and antiplatelet properties [1] [3].
The cerebrovascular protective effects of ozagrel sodium have been extensively investigated in both preclinical models and clinical settings. In rat models of bilateral common carotid artery occlusion—an established model of vascular dementia—ozagrel treatment (10-20 mg/kg orally) significantly attenuated endothelial dysfunction, reduced oxidative stress markers (thiobarbituric acid reactive species), decreased pro-inflammatory cytokine expression (tumor necrosis factor alpha and interleukin 6), and improved cognitive performance in Morris water maze tests [5]. These neuroprotective effects were mechanistically linked to the normalization of cerebral blood flow dynamics and reduced neuroinflammation.
Clinical studies further substantiate these experimental findings. A randomized controlled trial involving 86 patients with acute ischemic stroke beyond the thrombolytic window demonstrated that ozagrel sodium (80 mg twice daily intravenously) combined with low-dose aspirin (100 mg daily) produced significantly greater improvements in National Institutes of Health Stroke Scale scores (mean difference: -1.25; P=0.007) and motor strength scales (P<0.001) at 14 days compared to aspirin monotherapy [2]. The observed benefits were attributed to ozagrel's ability to reduce thromboxane-dependent microvascular thrombosis and improve cerebral perfusion without increasing hemorrhagic transformation risk.
Emerging research indicates broader therapeutic applications for ozagrel sodium beyond acute stroke. In streptozotocin-induced diabetic rats—a model of diabetes-associated vascular dementia—ozagrel treatment reversed endothelial dysfunction in aortic ring preparations, ameliorated memory deficits, and reduced hippocampal oxidative stress and neuroinflammation [6]. These findings position thromboxane A2 synthase inhibition as a promising strategy for addressing microvascular complications of diabetes that contribute to cognitive decline.
Table 2: Key Research Findings on Ozagrel Sodium's Mechanisms and Efficacy
Research Model | Dosing Regimen | Key Findings | Reference |
---|---|---|---|
Bilateral carotid occlusion rat model (VaD) | 10-20 mg/kg oral, 21 days | ↓ Endothelial dysfunction; ↑ memory function; ↓ TNF-α, IL-6 | [5] |
Acute ischemic stroke patients (clinical) | 80 mg IV bid + aspirin | NIHSS improvement vs aspirin alone (P=0.007) | [2] |
Diabetic rat model (vascular dementia) | 20 mg/kg oral, 8 weeks | Normalized acetylcholine vasorelaxation; ↓ brain oxidative stress | [6] |
Subarachnoid hemorrhage patients (clinical) | 80 mg/day IV, 14 days | 93.3% favorable outcome with preoperative vasospasm | [7] |
The global regulatory landscape for ozagrel sodium demonstrates striking regional variations, reflecting divergent therapeutic evaluation practices and healthcare priorities. Japan maintains the most comprehensive approval spectrum, encompassing cerebral thrombosis, cerebral vasospasm following subarachnoid hemorrhage, and bronchial asthma [1] [4]. Japanese clinical guidelines specifically recommend intravenous ozagrel administration within five days of symptom onset for noncardioembolic ischemic stroke, with a standardized regimen of 80 mg twice daily for 14 days [8]. This recommendation is supported by the country's extensive post-marketing surveillance data accumulated over three decades.
South Korea and China have adopted more focused indications, approving ozagrel sodium primarily for acute ischemic stroke management. Korean clinical studies demonstrate a preference for combining ozagrel with other antithrombotics; a propensity score-matched analysis of stroke registry data revealed that 38.2% of noncardioembolic stroke patients received ozagrel, typically in combination with aspirin or other antiplatelet agents [2] [8]. India's regulatory approach represents the most recent evolution, where ozagrel sodium gained traction specifically for preventing delayed cerebral ischemia following aneurysmal subarachnoid hemorrhage. Neurosurgical centers in India reported administering ozagrel (80 mg/day intravenously) for a median duration of five days post-surgery, with 85.7% of treated patients achieving favorable discharge outcomes [7].
Notably absent is formal regulatory approval in Western markets (United States, European Union, Canada). This absence stems from several factors: (1) concentration of clinical trial data within Asian populations, (2) preference for established antiplatelet regimens (e.g., clopidogrel) in Western treatment guidelines, and (3) the requirement for additional randomized controlled trials meeting stringent regulatory standards. Patent landscapes reveal strategic efforts to expand ozagrel's global foothold through novel formulations. Key patents include: JP2020153473A (controlled-release formulations), CN113908152A (combination therapy with edaravone), and IN202017014544A (lyophilized injectable forms)—all filed within the past five years [4]. These intellectual property developments suggest ongoing commercial interest in optimizing ozagrel sodium delivery and expanding its therapeutic applications despite current regional utilization disparities.
Table 3: Global Regulatory Status and Utilization Patterns of Ozagrel Sodium
Region | Approval Status | Primary Indications | Utilization Patterns |
---|---|---|---|
Japan | Approved (1992) | Cerebral thrombosis, post-SAH vasospasm, bronchial asthma | First-line for noncardioembolic stroke; 80 mg bid IV standard |
South Korea | Approved (circa 2000) | Acute ischemic stroke | 38.2% usage in noncardioembolic stroke; combination therapy prevalent |
China | Approved | Acute thrombotic stroke | Widely used within thrombolytic window constraints |
India | Approved (circa 2014) | Post-aneurysmal SAH management | Neurosurgical settings; 80 mg/day IV for vasospasm prevention [7] |
United States | Not approved | None | Limited to research applications |
European Union | Not approved | None | Limited to research applications |
The differential adoption patterns reflect region-specific therapeutic traditions and healthcare priorities. While Japanese practice emphasizes ozagrel's dual cerebrovascular and respiratory applications, Korean and Chinese utilization focuses predominantly on acute stroke management. India's neurosurgical application represents a specialized adaptation to address delayed cerebral ischemia—a major cause of morbidity following subarachnoid hemorrhage. These variations demonstrate how pharmacological agents are integrated into diverse healthcare ecosystems based on local epidemiological burdens, clinical traditions, and regulatory frameworks.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7